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Compound of Interest

Compound Name: 2-Ethyl-4-iodoaniline

Cat. No.: B1349147

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic methods used to validate
the structure of 2-Ethyl-4-iodoaniline. Due to the limited availability of direct experimental
spectra for 2-Ethyl-4-iodoaniline in public databases, this guide leverages a comparative
approach. By examining the spectroscopic data of structurally related analogs—2-ethylaniline,
4-iodoaniline, and 4-iodo-2-methylaniline—we can confidently predict and interpret the spectral
characteristics of the target molecule. This guide presents the expected data in clearly
structured tables and offers detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data for 2-Ethyl-4-iodoaniline

The following tables summarize the predicted and observed spectroscopic data for 2-Ethyl-4-
iodoaniline and its structural analogs. These predictions are based on established principles of
spectroscopy and analysis of the provided reference spectra.

Table 1: Predicted *H NMR Data for 2-Ethyl-4-iodoaniline and Comparison with Analogs (in
CDCIs3)
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Predicted
Chemical Shift Observed for 2- Observed for 4-
Proton N Observed for 4-
_ (8, ppm) for 2- Ethylaniline[1] . lodo-2-
Assignment lodoaniline[3] .
Ethyl-4- [2] methylaniline
iodoaniline
-CH2-CHs (1) ~1.25 ~1.24 - ~2.21 (-CHs)
-CH2-CHs (q) ~2.60 ~2.59 - -
-NHz (s, br) ~3.80 ~3.65 ~3.61 ~3.84
Ar-H (H-6) ~6.55 (d) ~6.68 (d) 6.45 (d) 6.66 (d)
Ar-H (H-5) ~7.35 (dd) ~7.05 (m) 7.39 (d) 6.95 (dd)
Ar-H (H-3) ~7.45 (d) ~7.05 (m) - 7.47 (d)

Table 2: Predicted 13C NMR Data for 2-Ethyl-4-iodoaniline and Comparison with Analogs (in

CDCIs3)

Predicted
Chemical Shift Observed for 4-

Carbon Observed for 2-  Observed for 2-

] (o, ppm) for 2- N N lodo-2-

Assignment Ethylaniline[4] lodoaniline[5] .
Ethyl-4- methylaniline
iodoaniline

-CH2-CHs3 ~14.0 13.8 - 20.0 (-CHs)

-CHz2-CHs ~24.0 23.9 - -

C-4 (C-l) ~83.0 - 84.5 84.5

C-6 ~115.0 115.3 114.9 114.8

C-2 (C-EY) ~130.0 127.8 - 122.7

C-5 ~138.0 128.5 129.5 130.2

C-3 ~139.0 118.6 139.1 139.2

C-1 (C-NH2) ~145.0 143.9 146.9 144.4
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Table 3: Predicted IR Absorption Data for 2-Ethyl-4-iodoaniline and Comparison with Analogs

Predicted
] ] ] Wavenumber
Functional Vibrational Observed for 4-  Observed for 2-
(cm™?) for 2- . .
Group Mode lodoaniline[6][7]  lodoaniline[8]
Ethyl-4-
iodoaniline
Symmetric
N-H ~3400 3395 3420
Stretch
Asymmetric
N-H ~3300 3305 3330
Stretch
C-H (Aromatic) Stretch 3020-3100 3030 3050
C-H (Aliphatic) Stretch 2850-2970 - -
_ 1600-1620,
C=C (Aromatic) Stretch 1615, 1490 1610, 1485
1480-1520
N-H Scissoring 1600-1650 1620 1615
C-N Stretch 1250-1340 1280 1300
C-l Stretch 500-600 ~515 ~520

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Ethyl-4-iodoaniline

m/z Value Proposed Fragment Significance
247 [CsH1oIN]* Molecular lon (M)
Loss of a methyl radical from
232 [M - CHs]*
the ethyl group
120 [M-1*+ Loss of an iodine radical
Loss of iodine followed by
92 [M-1-CaH4]*

ethylene
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Experimental Workflow and Methodologies

The validation of the structure of 2-Ethyl-4-iodoaniline would follow a logical spectroscopic
workflow.

Spectroscopic Analysis Data Analysis and Validation

EEEm———  VaSS Spectrometry (GC-MS) Molecular Weight & Formula)

Sample Preparation

Structural Elucidation Structure Validation

2-Ethyl-4-iodoaniline Sample

FT-IR Spectroscopy Functional Group ID

NMR Spectroscopy (*H & 13C)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-Ethyl-4-iodoaniline.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethyl-4-iodoaniline in 0.5-0.7
mL of deuterated chloroform (CDClIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.
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13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-
decoupled sequence should be used. Due to the lower natural abundance and sensitivity of
the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(2-5 seconds) are typically required.

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to
TMS.

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the spectrum over a range of 4000-400 cm~1. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio. A background spectrum of the
empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample
spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule. Pay close attention to the N-H stretches of the amine, the C-
H stretches of the aromatic and aliphatic portions, the C=C stretches of the aromatic ring,
and the C-I stretch in the fingerprint region.

. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 2-Ethyl-4-iodoaniline (approximately 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 pL of the solution into a GC-MS system equipped with a suitable
capillary column (e.g., a non-polar DB-5ms or HP-5ms column). A typical temperature
program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then
ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
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o MS Detection: Use electron ionization (El) at a standard energy of 70 eV. The mass
spectrometer should be set to scan a mass range that includes the expected molecular
weight of the compound (e.g., m/z 50-300).

o Data Analysis: Identify the peak corresponding to 2-Ethyl-4-iodoaniline in the total ion
chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M+)
and the major fragment ions. The fragmentation pattern should be consistent with the
proposed structure. The presence of a prominent peak at m/z 127 would be indicative of the
iodine atom.

By following these protocols and comparing the acquired data with the predicted values and
the data from known analogs, researchers can confidently validate the structure of 2-Ethyl-4-
iodoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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